molecular formula C25H30N2O6 B11207226 cyclohexyl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

cyclohexyl(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11207226
M. Wt: 454.5 g/mol
InChI Key: VZAJOUAHFWOVDD-UHFFFAOYSA-N
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Description

2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a cyclohexanecarbonyl group, dimethoxy substituents, and a nitrophenoxy methyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and subsequent functionalization. One common synthetic route involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods may involve optimization of these reactions to improve yield and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups allows for potential oxidation reactions.

    Reduction: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar compounds include other tetrahydroisoquinoline derivatives such as 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline and 1-phenyl-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline . Compared to these compounds, 2-CYCLOHEXANECARBONYL-6,7-DIMETHOXY-1-[(4-NITROPHENOXY)METHYL]-1,2,3,4-TETRAHYDROISOQUINOLINE is unique due to its specific substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C25H30N2O6

Molecular Weight

454.5 g/mol

IUPAC Name

cyclohexyl-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C25H30N2O6/c1-31-23-14-18-12-13-26(25(28)17-6-4-3-5-7-17)22(21(18)15-24(23)32-2)16-33-20-10-8-19(9-11-20)27(29)30/h8-11,14-15,17,22H,3-7,12-13,16H2,1-2H3

InChI Key

VZAJOUAHFWOVDD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3CCCCC3)COC4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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